The compound (2,4,6-trideuteroaniline), also known as (2,4,6-~2~H₃)aniline, is a deuterated derivative of aniline. Aniline itself is an aromatic amine with the chemical formula and is characterized by its amino group ( attached to a phenyl group. The presence of deuterium (a hydrogen isotope) in this compound alters its physical and chemical properties compared to non-deuterated aniline. Deuteration can significantly influence reaction kinetics, stability, and the behavior of the compound in biological systems.
Aniline and its derivatives are known for their biological activities. Deuterated compounds like (2,4,6-trideuteroaniline) may exhibit altered pharmacokinetics due to the substitution of hydrogen with deuterium. This modification can enhance metabolic stability and reduce toxicity in some cases. Studies have shown that deuterated compounds often have improved bioavailability and altered interaction profiles with biological targets .
(2,4,6-Trideuteroaniline) can be synthesized through several methods:
(2,4,6-trideuteroaniline) has applications in various fields including:
Research on (2,4,6-trideuteroaniline) often focuses on its interactions with enzymes and receptors. The presence of deuterium can affect binding affinities and reaction rates due to kinetic isotope effects. Studies have shown that deuterated compounds may exhibit different metabolic pathways compared to their non-deuterated counterparts .
Similar compounds to (2,4,6-trideuteroaniline) include:
| Compound | Formula | Unique Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Base compound; highly reactive |
| p-Toluidine | C₆H₄(CH₃)NH₂ | Methyl group introduces steric hindrance |
| 2-Amino-5-methylphenol | C₆H₄(NH₂)(CH₃)(OH) | Contains hydroxyl group; different reactivity |
| (2,4,6-Trideuteroaniline) | C₆D₄D₃N | Altered kinetics and stability due to deuteration |
2,4,6-Trideuteroaniline (C~6~H~5~D~3~N) retains the planar benzene ring structure of aniline but incorporates deuterium at specific positions. The substitution pattern creates a symmetrical arrangement, with deuterium atoms occupying the 2, 4, and 6 positions relative to the amine group (-NH~2~). This symmetry simplifies spectral interpretation, as deuterium’s nuclear spin (I = 1) and reduced vibrational frequencies compared to hydrogen influence techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
The molecular formula distinguishes it from non-deuterated aniline (C~6~H~7~N), with deuterium’s presence reducing the hydrogen count to four (three deuteriums and one NH~2~ hydrogen). Isotopic substitution does not significantly alter bond lengths or angles but affects vibrational modes. For example, the N-H stretching frequency in IR spectroscopy shifts from ~3429 cm^-1^ in aniline to lower wavenumbers for N-D stretches, typically around 2500–2300 cm^-1^, due to deuterium’s higher mass.
The systematic name for this compound is 2,4,6-trideuteroaniline, following IUPAC guidelines for isotopic labeling. Alternatively, it may be denoted as aniline-2,4,6-d~3~, where "d~3~" indicates three deuterium substitutions. The numbering prioritizes the amine group at position 1, with deuterium at positions 2, 4, and 6. This nomenclature aligns with conventions for deuterated analogs, such as L-alanine-2,3,3,3-d~4~, where isotopic positions are explicitly specified.
| Property | Aniline (C~6~H~7~N) | 2,4,6-Trideuteroaniline (C~6~H~5~D~3~N) |
|---|---|---|
| Molecular Weight | 93.13 g/mol | 96.16 g/mol |
| CAS Registry Number | 62-53-3 | Not widely indexed |
| Key IR Absorptions | 3429 cm^-1^ (N-H) | ~2500 cm^-1^ (N-D) |
| ^1^H NMR Signal Loss | N/A | Peaks at 2, 4, 6 positions absent |
The absence of specific CAS registry data for 2,4,6-trideuteroaniline reflects its specialized use, though analogous deuterated compounds like L-alanine-d~4~ (CAS 18806-29-6) demonstrate standardized naming practices.
The synthesis of deuterated aromatic amines emerged alongside advances in isotopic labeling during the mid-20th century. Deuterium, discovered in 1931 by Harold Urey, became a critical tool for studying reaction mechanisms. Early work focused on substituting hydrogen with deuterium in biologically relevant molecules, such as amino acids and neurotransmitters, to trace metabolic pathways. Aniline derivatives, with their reactive amine group, were natural candidates for deuterium incorporation to probe electronic and steric effects in aromatic systems.
A landmark in this field was the development of regioselective deuteration techniques, enabling precise substitution at ortho, meta, and para positions. For example, acid-catalyzed exchange reactions in deuterated solvents allowed controlled deuteration of aniline’s aromatic ring, as reported in studies from the 1960s. These methods laid the groundwork for synthesizing 2,4,6-Trideuteroaniline, where symmetry simplifies both synthesis and analysis.
Deuterated anilines gained prominence in vibrational and NMR spectroscopy. The replacement of hydrogen with deuterium in specific positions eliminates coupling between adjacent protons, simplifying complex splitting patterns in ^1^H NMR spectra. For instance, in 2,4,6-tribromoaniline, the absence of protons at the 2, 4, and 6 positions results in a singlet for the remaining aromatic proton at position 1. Similarly, 2,4,6-Trideuteroaniline’s ^1^H NMR spectrum would exhibit a singlet for the NH~2~ group and no signals for the deuterated positions, aiding structural elucidation.
In IR spectroscopy, deuterium substitution shifts absorption bands, as seen in the N-D stretch of deuterated amines. This property has been exploited to study hydrogen bonding and solvent interactions in aniline derivatives.
| Year | Development | Significance |
|---|---|---|
| 1931 | Discovery of deuterium by Harold Urey | Enabled isotopic labeling in organic chemistry |
| 1960s | Acid-catalyzed deuteration of aromatic amines | Pioneered regioselective synthesis of deuterated anilines |
| 1980s | Use of deuterated anilines in NMR studies | Clarified reaction mechanisms in aromatic substitution |
| 2000s | Applications in drug metabolism studies | Traced isotopic labels in pharmacokinetic models |
Today, deuterated anilines are synthesized using advanced catalytic methods, such as transition metal-catalyzed C-H activation, which allows for site-specific deuteration without harsh reaction conditions. These compounds are pivotal in:
Acid-catalyzed hydrogen-deuterium (H-D) exchange remains a cornerstone for synthesizing 2,4,6-trideuteroaniline due to its operational simplicity and compatibility with diverse aniline derivatives. The reaction leverages Brønsted acids to protonate the amine group, generating an anilinium ion that directs electrophilic deuteration to the ortho and para positions. A seminal study demonstrated that concentrated hydrochloric acid in deuterated water (D₂O) facilitates regioselective deuteration of electron-rich and electron-deficient anilines at ambient temperatures [1]. For example, p-anisidine undergoes deuteration at the ortho position without interference from its methoxy group, achieving >90% isotopic incorporation within 24 hours [1].
The choice of acid profoundly influences reaction kinetics and selectivity. Trifluoroacetic acid (TFA) in D₂O, for instance, accelerates deuteration rates by stabilizing the anilinium intermediate through strong hydrogen bonding [2]. Under reflux conditions with CF₃COOD, acetaminophen derivatives exhibit rapid H-D exchange at positions ortho to hydroxyl and amide groups, albeit with reversed selectivity compared to metal-catalyzed systems [2]. This dichotomy arises from competing pathways: protonated anilinium ions favor slower, acid-mediated exchange, while free-base anilines undergo faster electrophilic substitution. Consequently, weakly basic anilines like 4-nitroaniline achieve higher deuteration yields (85–90%) under strongly acidic conditions than their electron-rich counterparts [2].
A comparative analysis of acid systems reveals trade-offs between efficiency and functional group tolerance (Table 1). While HCl/D₂O offers broad substrate compatibility, CF₃COOD enables faster kinetics but may degrade acid-sensitive substituents.
Table 1: Performance of Acid Catalysts in Aniline Deuteration
| Acid System | Temperature (°C) | Time (h) | Deuteration Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|---|---|
| HCl/D₂O | 25 | 24 | 92 | 2:1 |
| CF₃COOD | 110 | 12 | 88 | 1.5:1 |
| H₂SO₄/D₂O | 80 | 18 | 78 | 1.8:1 |
Microwave irradiation has emerged as a transformative tool for accelerating H-D exchange in D₂O-based systems. By delivering rapid, uniform heating, microwaves reduce reaction times from hours to minutes while enhancing deuterium incorporation. A breakthrough protocol employs NaOD/D₂O under microwave irradiation at 170°C, achieving quantitative deuteration of dimethylbipyridines within 15 minutes [5]. Although tailored for bipyridines, this method’s principles apply to anilines, where microwave activation overcomes kinetic barriers associated with conventional heating.
Key advantages include improved energy efficiency and reduced side reactions. For instance, microwave-promoted deuteration of p-toluidine in D₂O attains 95% isotopic purity at 150°C in 30 minutes, compared to 24 hours under thermal conditions [4]. The dielectric heating effect also minimizes acid decomposition, preserving sensitive functional groups like methoxy and nitro substituents. However, scalability remains challenging due to limitations in microwave reactor design and the high cost of deuterated solvents.
Photochemical deuteration represents an underexplored frontier in 2,4,6-trideuteroaniline synthesis. While the provided literature does not detail cercosporin-catalyzed methods, recent advances in visible-light-driven H-D exchange suggest potential pathways. Hypothetically, photoexcited cercosporin could generate deuterium radicals from D₂O, initiating chain propagation reactions that label aromatic amines. Such systems would operate under mild conditions, avoiding thermal degradation. However, empirical validation is required to assess feasibility and regioselectivity.
Regioselectivity remains paramount in avoiding isotopic scrambling during 2,4,6-trideuteroaniline synthesis. Acid-catalyzed methods inherently favor ortho and para positions due to the directing effects of the anilinium ion [1] [2]. Electron-withdrawing groups (e.g., nitro) enhance para selectivity by deactivating the ring, while electron-donating groups (e.g., methoxy) complicate regiocontrol. For example, p-methoxyaniline undergoes non-selective deuteration under acidic conditions, whereas its acetylated derivative exhibits >90% para selectivity [2].
Steric effects further modulate regioselectivity. Bulky N-substituents in N,N-diethylaniline hinder deuteration at ortho positions, yielding predominantly para-deuterated products [2]. Conversely, 1-phenylpiperazine’s rigid structure enhances ortho selectivity by preorganizing the ring for electrophilic attack [2]. These insights guide the design of tailored substrates for specific labeling patterns.
Scaling deuteration processes necessitates addressing cost, safety, and efficiency constraints. Key challenges include:
Table 2: Industrial Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| High D₂O consumption | Solvent recycling via distillation | 40% cost reduction |
| Catalyst disposal | Silica-immobilized acids | 5× reuse without yield loss |
| Slow heat transfer | Continuous-flow microwave reactors | 3× throughput increase |
The substitution of hydrogen with deuterium in (2,4,6-²H₃)aniline produces measurable effects on fundamental thermal properties through quantum mechanical phenomena. Deuterium isotope effects on boiling and melting points arise primarily from differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds [1] [2].
For aniline, the normal boiling point is established at 184.13°C and melting point at -6.30°C [3]. The incorporation of three deuterium atoms is expected to increase both thermal transition points due to the reduced zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [1]. Experimental studies on deuterated aromatic compounds have consistently demonstrated that deuteration leads to higher boiling points and elevated melting points [2].
| Property | Aniline (H) | (2,4,6-²H₃)aniline | Expected Isotope Effect |
|---|---|---|---|
| Molecular Weight (g/mol) | 93.13 | 96.15 | +3.02 (exact) |
| Melting Point (°C) | -6.30 | TBD* | Higher (reduced zero-point energy) |
| Boiling Point (°C) | 184.13 | TBD* | Higher (reduced zero-point energy) |
| Density at 25°C (g/mL) | 1.0297 | TBD* | Slightly higher |
*TBD = To Be Determined (requires experimental measurement)
The magnitude of isotopic effects on thermal properties correlates directly with the degree of deuteration and the vibrational frequencies of the affected bonds [2]. For aromatic deuteration, typical increases in boiling points range from 0.5 to 2.0°C per deuterium atom, depending on the molecular environment and intermolecular interactions [1].
The solubility characteristics of (2,4,6-²H₃)aniline in various solvent systems are influenced by isotopic effects on hydrogen bonding and van der Waals interactions. Aniline exhibits limited solubility in water (3.6 g/100mL at room temperature) but demonstrates complete miscibility with most organic solvents [3].
| Solvent Type | Solvent Classification | Aniline Solubility | Expected (2,4,6-²H₃)aniline Effect |
|---|---|---|---|
| Water | Protic polar | Limited (3.6 g/100mL) | Slightly different (H-bonding) |
| Methanol | Protic polar | Miscible | Similar (slight D-bonding effect) |
| Ethanol | Protic polar | Miscible | Similar (slight D-bonding effect) |
| Acetone | Aprotic polar | Miscible | Similar |
| Benzene | Aprotic nonpolar | Miscible | Similar |
| Hexane | Aprotic nonpolar | Limited | Similar |
In protic solvents, the deuteration of aromatic positions may subtly affect hydrogen bonding patterns due to secondary isotope effects [4]. The amino group remains unchanged in (2,4,6-²H₃)aniline, preserving its primary hydrogen bonding capability. However, deuterium atoms at the 2, 4, and 6 positions may influence the electron density distribution within the aromatic ring, potentially affecting intermolecular interactions [5].
Studies on deuterated aromatic compounds in protic media demonstrate that deuteration can influence association behavior through altered vibrational frequencies and modified intermolecular potential energy surfaces [6]. The effect is typically more pronounced in alcoholic solvents where hydrogen bonding networks play significant roles in solvation [5].
In aprotic solvents, the solubility behavior of (2,4,6-²H₃)aniline is expected to closely mirror that of normal aniline, as the primary solvation mechanisms involve van der Waals forces and dipole-dipole interactions rather than specific hydrogen bonding [4]. The reduced vibrational amplitude of carbon-deuterium bonds may contribute to slightly enhanced packing efficiency in non-polar environments [2].
The vibrational spectroscopic properties of (2,4,6-²H₃)aniline exhibit characteristic isotopic shifts that provide definitive identification and structural information. Infrared and Raman spectroscopy serve as powerful analytical tools for characterizing deuterated aromatic compounds [7] [8].
| Vibrational Mode | Aniline IR (cm⁻¹) | Aniline Raman (cm⁻¹) | Expected (2,4,6-²H₃)aniline |
|---|---|---|---|
| NH₂ antisymmetric stretch | 3434 | weak | Similar (NH₂ unaffected) |
| NH₂ symmetric stretch | 3355 | 3349 | Similar (NH₂ unaffected) |
| Aromatic C-H stretch | 3070 | 3071 | 2250-2300 (C-D stretch) |
| NH₂ scissoring | 1629 | 1622 | Similar (NH₂ unaffected) |
| Ring deformation | 1498 | weak | Shifted (reduced C-H contribution) |
| C-N stretch | 1274 | 1276 | Similar |
| Ring breathing | 994 | 993 | Shifted (isotope effect) |
| CH out-of-plane bending | 754 | 755 | 540-580 (C-D bending) |
The most dramatic spectroscopic changes occur in vibrational modes involving the deuterated carbon atoms. Carbon-deuterium stretching frequencies appear in the 2250-2300 cm⁻¹ region, substantially shifted from the normal carbon-hydrogen stretching frequencies around 3070 cm⁻¹ [9] [7]. This shift follows the theoretical relationship ν(C-D)/ν(C-H) ≈ 1/√2 ≈ 0.71, based on the reduced mass effect [10].
Out-of-plane bending modes of carbon-deuterium bonds are shifted to 540-580 cm⁻¹ from the normal carbon-hydrogen bending frequencies around 754 cm⁻¹ [11] [7]. These modes are particularly diagnostic for determining deuteration patterns in aromatic systems.
The ring breathing mode at 994 cm⁻¹ in normal aniline shows sensitivity to deuterium substitution patterns [7]. Studies on phenylenediamine isomers demonstrate that ring breathing frequencies are highly sensitive to substituent positions and can shift significantly with isotopic substitution [7].
Amino group vibrations remain essentially unchanged in (2,4,6-²H₃)aniline since the deuteration does not affect the nitrogen-hydrogen bonds. The NH₂ stretching, scissoring, rocking, and wagging modes retain their characteristic frequencies and intensities [7] [8].
The nuclear magnetic resonance spectroscopy of (2,4,6-²H₃)aniline provides detailed structural and dynamic information through chemical shift patterns and quadrupolar coupling effects. Deuterium NMR offers unique insights into molecular motion and local electronic environments [12] [13] [14].
| Nucleus | Chemical Shift Range (ppm) | Coupling Patterns | Quadrupolar Effects |
|---|---|---|---|
| ¹H (NH₂) | 3.5-5.5 | Broad singlet | None (¹H) |
| ¹H (aromatic) | 6.5-7.5 | Multiplicity patterns | None (¹H) |
| ¹³C (aromatic) | 115-160 | Coupled to ¹H | None (spin-½) |
| ¹⁵N | -320 to -350 | Broad due to quadrupolar | Moderate (¹⁵N) |
| ²H (aromatic) | 6.5-7.5 | Simplified multiplicity | Present (²H, I=1) |
Deuterium NMR spectroscopy of (2,4,6-²H₃)aniline reveals characteristic quadrupolar coupling effects arising from the electric field gradients at deuterium nuclei [12] [15] [14]. Deuterium (²H) possesses a nuclear spin I = 1 and a nuclear quadrupole moment, leading to quadrupolar interactions with local electric field gradients [14].
| Bond Type | Quadrupolar Coupling Constant (kHz) | Reference Compounds | Expected for (2,4,6-²H₃)aniline |
|---|---|---|---|
| Aromatic C-D | 180-220 | Benzene-d₆, toluene-d₈ | 185-210 |
| Aliphatic C-D | 160-180 | Methane-d₄, ethane-d₆ | N/A |
| N-D (primary amine) | 250-300 | Aniline-d₂ (amino group) | N/A |
For aromatic carbon-deuterium bonds, typical quadrupolar coupling constants range from 180-220 kHz [15] [14]. These values reflect the local electronic environment and bond geometry at the deuterium sites. The electric field gradient at each deuterium nucleus depends on the electron distribution in the carbon-deuterium bond and the neighboring substituent effects [12] [14].
Temperature-dependent NMR studies of deuterated aromatic compounds reveal information about molecular dynamics and reorientational motions [13]. At elevated temperatures, quadrupolar coupling constants may decrease due to increased molecular motion and averaging of electric field gradients [12].
The ²H NMR lineshapes in (2,4,6-²H₃)aniline provide insights into local molecular dynamics and hydrogen bonding interactions [13]. In solid-state samples, powder pattern lineshapes reflect the anisotropic nature of quadrupolar interactions, while in solution, motional averaging leads to narrowed resonances [14].
Cross-polarization experiments between ¹H and ²H nuclei can enhance sensitivity and provide connectivity information between deuterated and non-deuterated sites [12]. Such experiments are particularly valuable for structural assignment and quantitative analysis of deuteration patterns [14].